Product packaging for N,N-Dimethyl-3-nitroaniline(Cat. No.:CAS No. 619-31-8)

N,N-Dimethyl-3-nitroaniline

Cat. No.: B017547
CAS No.: 619-31-8
M. Wt: 166.18 g/mol
InChI Key: CJDICMLSLYHRPT-UHFFFAOYSA-N
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Description

Overview of Aromatic Amine Derivatives in Chemical Research

Aromatic amines are a class of organic compounds that consist of an aromatic ring attached to an amino group. wikipedia.org They are widely used as building blocks in the synthesis of a vast array of chemicals, including dyes, polymers, and pharmaceuticals. wikipedia.orgresearchgate.net The presence of the amino group and the aromatic ring imparts unique chemical properties to these molecules, making them versatile reagents in organic synthesis. slideshare.net

Aromatic amine derivatives, which are formed by substituting one or more hydrogen atoms on the aromatic ring or the amino group, have been the subject of extensive research. wikipedia.org These derivatives can exhibit a wide range of chemical and physical properties depending on the nature and position of the substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly influence the reactivity and electronic properties of the molecule. vulcanchem.com

Significance of N,N-Dimethyl-3-nitroaniline in Advanced Chemical Studies

This compound is a significant compound in advanced chemical studies due to its specific structural features. The presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group on the same aromatic ring leads to interesting electronic properties. vulcanchem.com This push-pull system makes the molecule a subject of interest in studies related to non-linear optics and solvatochromism, where the compound's absorption spectrum changes with the polarity of the solvent. acs.orgresearchgate.net

The compound serves as a valuable intermediate in the synthesis of more complex molecules. chembk.com Its reactivity allows for further functionalization, making it a key component in the development of new materials and dyes. cymitquimica.com For example, it is used as an intermediate in the production of azo dyes.

Historical Context of Research on Nitroaniline Compounds

The study of nitroaniline compounds dates back to the 19th century, a period of significant advancements in organic chemistry and the burgeoning dye industry. solubilityofthings.com The synthesis and reactions of various nitroaniline isomers, including the para and ortho isomers of N,N-dimethylaniline, were explored in the late 19th and early 20th centuries. orgsyn.orgorgsyn.org Research in this area was driven by the need for new and vibrant dyes for the textile industry. solubilityofthings.commagritek.com

Early research focused on the nitration of aniline (B41778) and its derivatives to produce nitroanilines, which could then be used as precursors for dyes. magritek.comwikipedia.org Over the years, the scope of research on nitroaniline compounds has expanded beyond dye chemistry to include their use in pharmaceuticals, agrochemicals, and materials science. cymitquimica.com The unique electronic properties of molecules like this compound continue to make them relevant in contemporary chemical research. researchgate.netresearchgate.net

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Appearance Orange to red crystalline powder
Melting Point 57-61 °C
Boiling Point 282.5 °C
Density 1.193 g/cm³
Solubility Soluble in alcohols and organic solvents, slightly soluble in water

This table contains data sourced from multiple references. echemi.comchembk.comthermofisher.comthermofisher.comfishersci.com

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach is the direct nitration of N,N-dimethylaniline. This reaction typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, at controlled temperatures. orgsyn.org

Another synthetic route involves the methylation of 3-nitroaniline (B104315). This can be accomplished using methylating agents like methyl iodide or dimethyl sulfate (B86663). vulcanchem.com

Research Findings on this compound

Recent research has explored the application of this compound and its derivatives in various fields. For instance, studies have investigated its use as a solvatochromic probe to study the properties of ionic liquids and other solvent mixtures. researchgate.netresearchgate.net The compound's sensitivity to the solvent environment allows researchers to gain insights into intermolecular interactions. researchgate.net

Furthermore, research has been conducted on the catalytic reduction of nitroaromatic compounds, including derivatives of nitroaniline, which is relevant to environmental remediation and the synthesis of valuable amines. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B017547 N,N-Dimethyl-3-nitroaniline CAS No. 619-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-nitroaniline
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InChI

InChI=1S/C8H10N2O2/c1-9(2)7-4-3-5-8(6-7)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CJDICMLSLYHRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
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DSSTOX Substance ID

DTXSID5060699
Record name Benzenamine, N,N-dimethyl-3-nitro-
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Molecular Weight

166.18 g/mol
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CAS No.

619-31-8
Record name N,N-Dimethyl-3-nitroaniline
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N,N-Dimethyl-3-nitroaniline

Direct nitration of N,N-dimethylaniline is a common method for introducing a nitro group onto the aromatic ring. This process, however, is complicated by the directing effects of the dimethylamino group and the harsh reaction conditions.

The direct nitration of N,N-dimethylaniline is typically carried out using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.orgdoubtnut.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring of N,N-dimethylaniline attacks the nitronium ion. masterorganicchemistry.com

The reaction is highly exothermic and requires careful temperature control, typically between 5°C and 10°C, to minimize side reactions and ensure safety. orgsyn.org The process involves slowly adding the nitrating mixture to a solution of N,N-dimethylaniline in excess sulfuric acid. orgsyn.org After the addition is complete, the reaction mixture is stirred for a period to ensure complete nitration before being quenched by pouring it into a large volume of ice water. orgsyn.org

Table 1: Typical Reaction Conditions for the Direct Nitration of N,N-Dimethylaniline orgsyn.org

ParameterValue
ReactantN,N-Dimethylaniline
Nitrating AgentConcentrated HNO₃ and H₂SO₄
Temperature5-10 °C
SolventExcess Concentrated H₂SO₄
Quenching AgentIce Water

The dimethylamino group (-N(CH₃)₂) is a strongly activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. However, under the strongly acidic conditions of nitration, the lone pair of electrons on the nitrogen atom is protonated to form the anilinium ion (-N⁺H(CH₃)₂). doubtnut.comstackexchange.com This protonated group is strongly deactivating and meta-directing due to its electron-withdrawing inductive effect. doubtnut.comstackexchange.com

This leads to a significant challenge in regioselectivity. The nitration of N,N-dimethylaniline yields a mixture of isomers, with the meta-isomer (this compound) and the para-isomer (N,N-Dimethyl-4-nitroaniline) being the major products. stackexchange.com The formation of the ortho-isomer is generally disfavored due to steric hindrance from the bulky dimethylamino group. stackexchange.com The ratio of meta to para product can be influenced by the reaction conditions, particularly the acidity of the medium. In highly acidic environments, the equilibrium favors the protonated, meta-directing form, leading to a higher yield of the desired 3-nitro isomer. stackexchange.com

A significant byproduct of this reaction is N,N-Dimethyl-4-nitroaniline. orgsyn.org Separation of the meta and para isomers is necessary to obtain pure this compound. This is often achieved by fractional precipitation or crystallization, taking advantage of the different solubilities of the isomers at varying pH levels. orgsyn.org

An alternative synthetic route to this compound involves the direct alkylation of 3-nitroaniline (B104315). This method avoids the regioselectivity issues associated with the direct nitration of N,N-dimethylaniline.

The synthesis of this compound from 3-nitroaniline is typically achieved by reacting it with a methylating agent, such as a methyl halide (e.g., iodomethane). chemicalbook.com The reaction is a nucleophilic substitution where the amino group of 3-nitroaniline acts as the nucleophile. The process can be carried out in a stepwise manner to first produce N-methyl-3-nitroaniline, which is then further alkylated to yield the final product.

The reaction conditions for this alkylation can vary, but it often involves the use of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of solvent is also crucial and can influence the reaction rate and yield.

The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. wikipedia.orgyoutube.com This deactivation occurs through both resonance and inductive effects, which pull electron density away from the benzene (B151609) ring. youtube.comvedantu.com As a result, the electron density is particularly reduced at the ortho and para positions relative to the nitro group. vedantu.com

This deactivating effect is advantageous in the context of alkylating 3-nitroaniline. By reducing the nucleophilicity of the aromatic ring, the nitro group helps to prevent side reactions such as C-alkylation, where the methyl group would attach to the ring instead of the nitrogen atom. The primary site of reaction is therefore the amino group, leading to a more selective synthesis of this compound.

Eschweiler-Clarke Reaction on 3-Nitroaniline

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines. wikipedia.orgjk-sci.com In the context of synthesizing this compound, the starting material is 3-nitroaniline. This reaction utilizes excess formic acid and formaldehyde (B43269) to achieve exhaustive methylation, yielding the tertiary amine. wikipedia.org

The reaction mechanism initiates with the formation of an imine from 3-nitroaniline and formaldehyde. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-3-nitroaniline). wikipedia.orgnrochemistry.com This process is repeated, leading to the formation of the final product, this compound. The irreversible loss of carbon dioxide gas drives the reaction to completion. wikipedia.org A key advantage of this method is that it inherently avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.orgjk-sci.com

ReagentRole
3-NitroanilineStarting Material
FormaldehydeMethylating Agent
Formic AcidReducing Agent/Hydride Source

Halogen Replacement (SNAr Reaction) of 3-Chloronitrobenzene

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to this compound. This reaction typically involves a nitro-activated aryl halide, such as 3-chloronitrobenzene, and a nucleophile, in this case, dimethylamine. The strong electron-withdrawing nature of the nitro group facilitates the attack of the nucleophile on the carbon atom bearing the halogen.

Unlike the ortho and para isomers, the meta-substituted 3-chloronitrobenzene is not as strongly activated towards nucleophilic substitution at the chlorine-bearing carbon. wikipedia.org However, under specific conditions, the reaction can proceed.

To overcome the lower reactivity of the meta-isomer, high-pressure conditions can be employed to enhance the reaction rate and yield. Increased pressure facilitates the interaction between the reactants, promoting the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. While specific high-pressure data for the synthesis of this compound from 3-chloronitrobenzene is not extensively documented in readily available literature, the general principle of applying high pressure to accelerate sterically hindered or less reactive SNAr reactions is a known strategy in organic synthesis.

ParameterConditionRationale
Reactant 13-ChloronitrobenzeneAryl halide substrate
Reactant 2DimethylamineNucleophile
ConditionHigh PressureIncreases reaction rate and yield

Advanced and Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry offer more efficient, sustainable, and innovative approaches for the preparation of this compound.

Photocatalytic methods are at the forefront of green chemistry, utilizing light energy to drive chemical reactions. Visible-light-mediated photocatalytic N-methylation of amines has been demonstrated using carbon dioxide as a sustainable C1 source in the presence of a reductant like sodium borohydride. chemrxiv.orgchemrxiv.org This approach could be adapted for the synthesis of this compound from 3-nitroaniline. The use of a photocatalyst, such as a metal-organic framework (MOF), allows the reaction to proceed under mild conditions, often at room temperature. chemrxiv.org This methodology presents a greener alternative to traditional methods that may require harsh reagents or elevated temperatures.

Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govresearchgate.net The synthesis of amines and related compounds has been successfully demonstrated using continuous-flow systems. thieme-connect.comacs.org By pumping the reactants through a heated and pressurized reactor, reaction times can be significantly reduced, and yields can be improved. This technique allows for precise control over reaction parameters, leading to a more consistent and efficient synthesis of this compound.

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. paperpublications.orgrroij.comroyalsocietypublishing.org In the context of this compound synthesis, several of these principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The Eschweiler-Clarke reaction, for example, has good atom economy, with the main byproduct being carbon dioxide.

Use of Safer Solvents and Reagents: Exploring the use of less hazardous solvents or even solvent-free conditions. paperpublications.orgroyalsocietypublishing.org Photocatalytic methods often utilize greener solvents and avoid harsh reagents.

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as some photocatalytic approaches, reduces energy consumption. paperpublications.org Flow chemistry can also lead to more energy-efficient processes due to better heat transfer. nih.gov

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones minimizes waste. paperpublications.orgroyalsocietypublishing.org Photocatalysis and other catalyst-driven methylation reactions are prime examples. chemrxiv.orgnih.govrsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Selective N-Methylation of Amines using Renewable Methanol (B129727)

The selective N-methylation of amines using methanol represents a sustainable and atom-economical approach. researchgate.net Methanol is an attractive C1 source as it is abundantly available, less hazardous than traditional methylating agents, and produces water as the only significant by-product. researchgate.net This methodology can be applied to the synthesis of this compound starting from 3-nitroaniline.

The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen transfer" mechanism, where a catalyst temporarily removes hydrogen from the methanol to form an intermediate formaldehyde. acs.orgnih.gov This in-situ generated formaldehyde then reacts with the amine (3-nitroaniline) to form an imine or enamine, which is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the methylated amine. acs.orgsemanticscholar.org Repetition of this process leads to the desired N,N-dimethylated product.

Various catalytic systems have been developed to facilitate this transformation, showcasing the versatility of this method. These catalysts are often based on transition metals such as Ruthenium, Iridium, Palladium, and Copper. acs.orgnih.govnih.govresearchgate.net For instance, iridium(I) complexes and various ruthenium catalysts have proven effective for the N-methylation of a range of anilines. acs.orgnih.gov The choice of catalyst and reaction conditions, such as temperature and pressure, is crucial for controlling the selectivity between mono- and di-methylation. researchgate.netnih.gov

Table 1: Examples of Catalytic Systems for N-Methylation of Amines with Methanol

Catalyst System Key Features Reference
Palladium on Carbon (Pd/C) Commercially available heterogeneous catalyst. researchgate.net
Iridium(I) Complexes Effective for selective N-monomethylation of aromatic amines. acs.org
Pd/Zn(Al)O Heterogeneous catalyst that can control selectivity in the presence of H₂. nih.gov

Comparative Analysis of Synthesis Routes

Two primary routes for the synthesis of this compound are the direct nitration of N,N-dimethylaniline and the N-methylation of 3-nitroaniline.

Synthesis RouteStarting MaterialsKey ReagentsAdvantagesDisadvantages
Nitration N,N-dimethylanilineConc. Sulfuric Acid, Conc. Nitric AcidUtilizes readily available starting material.Produces a mixture of isomers (meta and para), requiring complex separation. orgsyn.org Exothermic and potentially hazardous reaction. orgsyn.org
Methylation 3-NitroanilineIodomethane (B122720), Dimethyl Sulfate (B86663), MethanolMore direct route to the specific meta isomer.Traditional methylating agents (e.g., iodomethane) can be toxic and expensive. chemicalbook.com Requires control to prevent over-methylation. researchgate.net

Yield Optimization Strategies

Optimizing the yield of this compound is contingent on the chosen synthetic route and careful control of reaction parameters.

For the nitration of N,N-dimethylaniline , a reported yield for the meta-isomer is between 56–63%. orgsyn.org Key optimization strategies for this pathway include:

Temperature Control: The exothermic nitration reaction must be strictly maintained between 5°C and 10°C to minimize side reactions and control isomer distribution. orgsyn.org

Reagent Quality: The purity of the starting N,N-dimethylaniline is crucial for achieving a good yield. orgsyn.org

Isomer Separation: An effective separation process is vital. Fractional precipitation by carefully adjusting the pH can isolate the m-nitro isomer from the co-produced p-nitro isomer, thereby maximizing the yield of the desired pure product. orgsyn.org

For the methylation of 3-nitroaniline , a reported yield is 86% using iodomethane and sodium hydride in DMF. chemicalbook.com Optimization strategies focus on:

Choice of Methylating Agent: While effective, iodomethane is costly. Alternative agents like dimethyl sulfate or renewable methanol with an appropriate catalyst can offer more economical and sustainable options. researchgate.netorgsyn.org

Stoichiometry and Reaction Time: Careful control over the amount of methylating agent and reaction time is necessary to ensure complete dimethylation without promoting side reactions.

Modern Optimization Techniques: Advanced methods like Bayesian optimization, which use machine learning algorithms, can efficiently identify optimal reaction conditions (e.g., temperature, concentration, time) to maximize yield, as has been demonstrated in related chemical syntheses. chemrxiv.org

Purity Assessment and Purification Methods (e.g., Recrystallization)

Ensuring the purity of this compound is critical, and this is typically achieved through recrystallization and verified by physical property measurements.

Purification: The primary method for purifying crude this compound is recrystallization, particularly from ethanol (B145695) (EtOH). orgsyn.orgchemicalbook.com This technique involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. mt.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com For the product obtained from the nitration route, a preliminary purification step involving pH-controlled precipitation is essential to remove the bulk of the isomeric p-nitrodimethylaniline before the final recrystallization. orgsyn.org

Purity Assessment: The purity of the final product is assessed using several methods:

Melting Point: Pure this compound is an orange crystalline solid with a distinct melting point. orgsyn.org Reported melting points are generally in the range of 59–60°C or 57-61°C. orgsyn.orgchemsynthesis.comtcichemicals.com A sharp melting point within this range is a strong indicator of high purity.

Spectroscopy: Techniques like Infrared (IR) spectroscopy can be used to confirm the chemical structure of the compound and identify the presence of functional groups, ensuring no starting material or major impurities remain. nih.gov

Chromatography: Gas chromatography (GC) is another method to assess purity, with the product showing a purity level of over 99.0% being commercially available. tcichemicals.com

Table 2: Physical Properties for Purity Assessment of this compound

Property Value Reference
Appearance Light yellow to Brown powder to crystal tcichemicals.com
Melting Point 59-60 °C orgsyn.org
Melting Point Range 57-61 °C chemsynthesis.comtcichemicals.com

Industrial-Scale Production Considerations

Translating the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations.

Reaction Management: The nitration of N,N-dimethylaniline is highly exothermic. On an industrial scale, this requires robust cooling systems and reactors designed for efficient heat dissipation to prevent runaway reactions. Powerful agitation systems are also necessary to ensure homogeneity in large reaction volumes. orgsyn.org

Choice of Reagents: From a cost and safety perspective, the methylation of 3-nitroaniline using renewable methanol is highly advantageous for industrial production compared to the use of expensive and toxic reagents like iodomethane. researchgate.net The catalytic nature of this process reduces waste and improves atom economy.

Isomer Separation: The separation of meta and para isomers from the nitration route is a significant challenge at an industrial scale. It can add considerable complexity and cost to the process, involving large-scale fractional precipitation or crystallization steps. This makes the more direct methylation of 3-nitroaniline an attractive alternative if high isomer purity is required.

Solvent and Waste Management: The use of large volumes of solvents, such as ethanol for recrystallization, necessitates efficient solvent recovery and recycling systems to minimize cost and environmental impact. Waste streams, particularly acidic waste from nitration, must be properly neutralized and treated.

Regulatory and Trade: The compound is produced at an industrial level and is classified for trade under Harmonized System (HS) codes, such as 2921430090, which pertains to aromatic monoamines and their derivatives. echemi.com

Chemical Reactivity and Transformation Studies

Fundamental Reaction Types of N,N-Dimethyl-3-nitroaniline

This compound is a versatile organic compound whose reactivity is governed by the electronic effects of its two primary functional groups: the electron-donating N,N-dimethylamino group and the electron-withdrawing nitro group. This "push-pull" electronic structure influences its behavior in a variety of chemical transformations.

The oxidation of this compound can be complex, with potential reactions at both the dimethylamino group and the aromatic ring. The dimethylamino group is susceptible to oxidation, which can lead to N-dealkylation, forming N-methyl-3-nitroaniline, or the formation of an N-oxide. acs.orgresearchgate.net For instance, some studies have shown that N,N-dimethylanilines can be demethylated by certain oxidizing agents. acs.orgresearchgate.net The aromatic ring itself is generally resistant to oxidation due to the deactivating effect of the nitro group, requiring potent oxidizing conditions for reaction to occur.

The reduction of the nitro group to an amine is a fundamental and widely utilized transformation of this compound. This reaction yields N¹,N¹-dimethylbenzene-1,3-diamine, a valuable intermediate in the synthesis of dyes and pharmaceuticals. nih.gov

Catalytic hydrogenation is a highly efficient method for the reduction of the nitro group in this compound. This process typically involves the use of hydrogen gas and a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. nih.govcore.ac.uk The reaction is often carried out in a solvent like methanol (B129727) or ethyl acetate under a hydrogen atmosphere. nih.govcore.ac.uk For example, the reduction can be performed using 10% Pd/C in ethyl acetate under a hydrogen gas pressure of 5 bar for 32 hours. core.ac.uk Another documented procedure involves using Pd/C with hydrogen gas at 1 atmosphere in methanol for 20 hours. nih.gov Raney Nickel is another effective catalyst for the hydrogenation of nitroarenes and can be used as an alternative to Pd/C.

CatalystReagentsSolventConditionsProduct
10% Pd/CH₂Ethyl acetate5 bar, 32 hoursN¹,N¹-dimethylbenzene-1,3-diamine core.ac.uk
Pd/CH₂Methanol1 atm, 20 hoursN¹,N¹-dimethylbenzene-1,3-diamine nih.gov

Sodium borohydride (NaBH₄) is a versatile reducing agent that can be used for the reduction of nitroarenes to their corresponding amines, often in the presence of a catalyst. While sodium borohydride by itself is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of transition metal salts. It has been noted that hydrophobic substrates like this compound can be solubilized and then reduced with sodium borohydride in aqueous isopropanol. researchgate.net

The regioselectivity of electrophilic aromatic substitution on this compound is dictated by the combined directing effects of the dimethylamino and nitro groups. The dimethylamino group is a powerful activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director. The activating effect of the dimethylamino group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the nitro group at position 3 deactivates the ring, making substitution more difficult than in N,N-dimethylaniline itself. Studies on the bromination of this compound have shown that the reaction can yield 4-bromo-N,N-dimethyl-3-nitroaniline, indicating that substitution occurs at the position para to the activating dimethylamino group. ctj-isuct.ru

The presence of a strong electron-withdrawing group, such as the nitro group, is a prerequisite for nucleophilic aromatic substitution (SNAr) on a benzene (B151609) ring. This is because it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. While the nitro group in this compound does activate the ring towards nucleophilic attack, the reaction is generally not as facile as in compounds with multiple nitro groups. The electron-donating dimethylamino group counteracts the activating effect of the nitro group to some extent. For a successful SNAr reaction, a good leaving group is typically required at a position ortho or para to the nitro group. In the case of 4-bromo-N,N-dimethyl-3-nitroaniline, the bromine atom can act as a leaving group in SNAr reactions. escholarship.org

Reduction Reactions to Amine Derivatives

Reaction Kinetics and Mechanistic Investigations

Understanding the rates and mechanisms of reactions involving this compound is crucial for its application in synthesis and materials science. Researchers employ a combination of experimental and computational techniques to elucidate these aspects.

Kinetic Studies Using UV-Vis Monitoring

UV-Vis spectroscopy is a valuable tool for monitoring the kinetics of chemical reactions involving this compound. By observing the change in absorbance at a specific wavelength over time, the rate of reaction can be determined. The presence of the chromophoric nitro and dimethylamino groups results in characteristic absorption bands in the UV-Vis spectrum, which can shift or change in intensity as the reaction progresses. For instance, the purity of this compound itself can be assessed by monitoring its absorbance at approximately 300 nm.

Kinetic studies allow for the comparison of reaction rates under different conditions, such as variations in reactant concentrations, temperature, or the presence of catalysts. This data is essential for optimizing reaction conditions and gaining insights into the reaction mechanism.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms at the molecular level. nih.gov Techniques such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction pathways, complementing experimental kinetic data.

For this compound, computational models can help to understand how the electronic and steric effects of the dimethylamino and nitro groups influence its reactivity in various transformations. These models can predict the most likely sites for nucleophilic or electrophilic attack and rationalize the observed product distributions.

Influence of Solvent Polarity on Reaction Rates

The choice of solvent can significantly impact the rate of a chemical reaction. acs.org For reactions involving polar molecules like this compound, the polarity of the solvent plays a critical role. Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents.

The effect of solvent polarity on reaction rates is a well-established area of study in physical organic chemistry. acs.org For instance, reactions that proceed through a more polar transition state than the reactants are generally accelerated in more polar solvents. Conversely, reactions with less polar transition states are often faster in nonpolar solvents. The sensitivity of this compound's reactions to solvent polarity provides valuable information about the charge distribution in the transition state.

Formation of Derivatives and Related Compounds

The reactivity of this compound allows for its use as a precursor in the synthesis of a variety of derivatives with interesting and useful properties.

Synthesis of Nitro Substituted Benzothiazole Derivatives

This compound can serve as a starting material for the synthesis of more complex heterocyclic structures, such as nitro-substituted benzothiazoles. Benzothiazole derivatives are of significant interest due to their wide range of biological activities. rjptonline.orgresearchgate.net The synthesis often involves a multi-step process where the aniline (B41778) derivative is modified and then cyclized to form the benzothiazole ring system. nih.govderpharmachemica.com

For example, a common synthetic route involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen to form a 2-aminobenzothiazole intermediate. rjptonline.orgresearchgate.net This intermediate can then be further functionalized. The nitro group from the starting this compound can be retained in the final benzothiazole product, influencing its chemical and biological properties.

Derivatives for Non-Linear Optics (NLO)

Molecules with both electron-donating and electron-withdrawing groups, such as this compound, are known as "push-pull" systems and often exhibit significant non-linear optical (NLO) properties. researchgate.net These materials can interact with intense light in ways that are not linearly proportional to the light's intensity, leading to applications in areas like optical communications and data storage. optica.org

Derivatives of this compound can be designed and synthesized to enhance these NLO properties. By modifying the structure of the molecule, for example, by extending the conjugation or introducing different functional groups, the second-order (hyperpolarizability) or third-order (cubic hyperpolarizability) NLO response can be tuned. optica.orgresearchgate.net The inherent push-pull nature of this compound makes it an attractive scaffold for the development of new NLO materials. researchgate.net

N-Demethylation Pathways

The removal of a methyl group from the nitrogen atom of this compound, a process known as N-demethylation, is a significant transformation that can occur through various chemical and biological pathways. While specific studies focusing exclusively on this compound are limited, the extensive research on the N-demethylation of N,N-dimethylanilines provides a strong basis for understanding the potential pathways for this compound. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to influence the reactivity of the molecule in these transformations.

The primary product of the initial N-demethylation of this compound is N-Methyl-3-nitroaniline. Further demethylation can lead to the formation of 3-nitroaniline (B104315).

Enzymatic N-Demethylation

Biological systems employ various enzymes to catalyze the N-demethylation of tertiary aromatic amines. These reactions are crucial in the metabolism of xenobiotics. mdpi.com

Cytochrome P450: This superfamily of heme-containing monooxygenases is a key player in drug metabolism and can catalyze the oxidative N-demethylation of N,N-dimethylanilines. nih.govwikipedia.org The process generally involves the formation of an unstable carbinolamine intermediate, which then decomposes to yield the N-demethylated amine and formaldehyde (B43269). mdpi.com Studies on various purified isozymes of cytochrome P-450 with N,N-dimethylaniline have shown that the N-oxide is likely not an intermediate in this demethylation pathway. nih.gov The rate of demethylation of para-substituted N,N-dimethylanilines has been shown to correlate with electronic and lipophilicity parameters. nih.gov

Lignin Peroxidase (LiP): This heme-containing glycoprotein, isolated from the white-rot fungus Phanerochaete chrysosporium, can catalyze the oxidative N-demethylation of N,N-dimethylanilines with electron-withdrawing substituents in the presence of hydrogen peroxide. Given that this compound possesses a strong electron-withdrawing nitro group, this pathway is of particular relevance. The proposed mechanism involves an electron transfer from the aniline to the enzyme.

Microbial N-demethylation: Whole cells of fungi, such as Aspergillus terreus, have been shown to effectively N-demethylate N,N-dimethylbenzenamine and its derivatives. srce.hrresearchgate.net The reactions can proceed under neutral and basic conditions to yield the corresponding N-methylated products in high conversions. srce.hrresearchgate.net While the exact enzymatic machinery is complex, monooxygenases are thought to be involved, potentially proceeding through an N-oxide intermediate that is subsequently biotransformed. srce.hrresearchgate.net

Chemical N-Demethylation

A variety of chemical reagents and catalytic systems have been developed for the N-demethylation of tertiary amines.

Metal-Catalyzed Oxidative Demethylation: Non-heme manganese(II) complexes have been demonstrated to catalyze the oxidative demethylation of N,N-dimethylaniline using oxidants like tert-butyl hydroperoxide (TBHP), peracetic acid (PAA), and meta-chloroperoxybenzoic acid (mCPBA). mdpi.com These reactions produce N-methylaniline as the main product. The mechanism is proposed to involve an electrophilic high-valent oxomanganese(IV) intermediate and an electron transfer-proton transfer (ET-PT) process. mdpi.com Iron-catalyzed systems, such as the modified-Polonovski reaction, also facilitate N-demethylation, often proceeding through an N-oxide intermediate. nih.gov

Metal-Free Oxidative Demethylation: A metal-free approach for the oxidative N-demethylation of arylamines utilizes triethylamine as a base and tert-butyl hydroperoxide (TBHP) as an oxidant. ias.ac.in This method has been shown to be effective for N,N-dimethylanilines with both electron-donating and electron-withdrawing substituents. ias.ac.in

Classical Reagents:

Von Braun Reaction: This method involves the reaction of the tertiary amine with cyanogen bromide (BrCN), leading to a cyanamide intermediate that can be hydrolyzed to the secondary amine. srce.hrnih.gov

Chloroformates: Reagents like phenyl chloroformate and 2,2,2-trichloroethyl chloroformate react with tertiary amines to form a carbamate, which is then cleaved to yield the secondary amine. srce.hrnih.gov

Photochemical N-Demethylation

Photoinduced demethylation of nitro-substituted N,N-dimethylanilines can occur upon photoexcitation. For 4-nitro-N,N-dimethylaniline, demethylation can be initiated by an external acceptor in a non-polar solvent like benzene or by methoxide ions in methanol. rsc.org The process is believed to proceed through the triplet state of the nitroaromatic compound and involves the formation of a C-centered radical intermediate. rsc.org

Research Findings on N-Demethylation of N,N-Dimethylaniline Derivatives

The following table summarizes findings from various studies on the N-demethylation of N,N-dimethylaniline and its substituted derivatives, which can provide insights into the potential reactivity of this compound.

Catalyst/ReagentSubstrate(s)Oxidant/ConditionsKey Findings & Products
Lignin Peroxidase4-X-Substituted N,N-dimethylanilines (X = Br, CF₃, CN, NO₂)H₂O₂Clean N-demethylation observed for substrates with electron-withdrawing groups.
Aspergillus terreusN,N-dimethylbenzenamine, N,N,3-trimethylbenzenamineWhole cellsHigh conversion to N-methylbenzenamine and N,3-dimethylbenzenamine.
Non-heme Manganese(II) ComplexesN,N-dimethylanilineTBHP, PAA, mCPBACatalytic oxidative demethylation to N-methylaniline.
Triethylamine/TBHPPara- and meta-substituted N,N-dimethylanilinesToluene, refluxMetal-free N-demethylation with moderate to good yields.
Photoexcitation4-nitro-N,N-dimethylanilineExternal acceptor (benzene) or methoxide (methanol)Demethylation to 4-nitro-N-methylaniline via a triplet state and radical intermediates.

Spectroscopic Characterization and Structural Elucidation Research

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of N,N-Dimethyl-3-nitroaniline displays a series of absorption bands that are characteristic of its structure, including the aromatic ring, the nitro group, and the dimethylamino group.

The analysis of N,N-dimethylaniline, a related compound, shows aromatic C-H stretching vibrations appearing around 3000 cm⁻¹. The carbon-carbon stretching modes within the benzene (B151609) ring are typically observed in the 1400–1650 cm⁻¹ region. sphinxsai.com For this compound, the nitro group (NO₂) introduces strong characteristic vibrations. Generally, asymmetric and symmetric stretching vibrations of the NO₂ group are expected. The C-N stretching vibration of the dimethylamino group also gives rise to a distinct band. While specific frequencies for this compound are not detailed in the provided search results, the typical regions for these vibrations in similar aromatic nitro compounds provide a basis for spectral interpretation. The spectrum for this compound is available from the Coblentz Society's collection. nist.gov

Table 1: Typical Infrared Absorption Regions for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
C-H (in CH₃) Stretching 2975 - 2850
C=C (Aromatic) Stretching 1625 - 1440
NO₂ Asymmetric Stretching 1570 - 1500
NO₂ Symmetric Stretching 1370 - 1320

Note: This table represents typical ranges and may not reflect the exact experimental values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

The ¹H NMR spectrum of this compound reveals signals corresponding to the aromatic protons and the protons of the two N-methyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of both the electron-donating dimethylamino group and the electron-withdrawing nitro group. The protons of the N-methyl groups typically appear as a singlet further upfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are spread over a range depending on their position relative to the two substituents. The carbon atoms of the N-methyl groups give rise to a signal in the aliphatic region of the spectrum. Specific spectral data for the para-isomer, N,N-Dimethyl-4-nitroaniline, shows the N-methyl carbons at a chemical shift around 40 ppm, while the aromatic carbons appear between 110 and 155 ppm. Similar ranges would be expected for the meta-isomer.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons ¹H ~6.7 - 7.8 Multiplets
N-Methyl Protons ¹H ~3.0 Singlet
Aromatic Carbons ¹³C ~110 - 150 -

Note: These are approximate values based on typical substituent effects in aromatic systems. Experimental values may vary depending on the solvent and other conditions.

In some substituted N,N-dimethylaniline derivatives, the two N-methyl groups can become magnetically non-equivalent. This phenomenon typically arises from hindered rotation around the C(aryl)-N bond. researchgate.net Such restricted rotation is often caused by bulky substituents in the ortho position to the dimethylamino group. researchgate.net For this compound, with the nitro group in the meta position, significant hindrance to rotation is less likely compared to ortho-substituted analogues. Therefore, the two N-methyl groups are expected to be equivalent, giving rise to a single sharp peak in the ¹H NMR spectrum. However, in related compounds, it has been noted that charge transfer effects can also influence the equivalence of the N-methyl groups. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₁₀N₂O₂, corresponding to a molecular weight of approximately 166.18 g/mol . nih.govfishersci.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The monoisotopic mass of this compound is 166.074228 Da. chemspider.com This precise mass measurement confirms the elemental composition of C₈H₁₀N₂O₂. The fragmentation pattern in the mass spectrum can also provide structural information. For nitroanilines, common fragmentation pathways involve the loss of the nitro group or parts of it. nih.gov For instance, in studies of nitroaniline isomers, fragment ions corresponding to the loss of NO₂ and other fragments are observed, which can help in distinguishing between isomers. nih.gov

Table 3: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₈H₁₀N₂O₂ nih.govfishersci.com
Molecular Weight 166.18 g/mol nih.govfishersci.com
Monoisotopic Mass 166.074228 Da chemspider.com
Predicted [M+H]⁺ 167.08151 m/z uni.lu

UV-Vis Spectroscopy for Electronic Transitions and Photochemical Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions, arising from transitions of electrons between different energy levels. These transitions are typically of the π → π* and n → π* type. youtube.com

The spectrum is influenced by the presence of the chromophoric nitro group and the auxochromic dimethylamino group. The interaction between the electron-donating dimethylamino group and the electron-withdrawing nitro group, mediated by the aromatic ring, leads to a significant intramolecular charge-transfer (ICT) character in the electronic transitions. This ICT band is often responsible for the color of the compound and is sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net Studies on the related p-nitroaniline show a red solvatochromic shift (a shift to longer wavelengths) in polar solvents, which is attributed to the stabilization of the more polar excited state. researchgate.net Similar behavior can be anticipated for this compound. The photochemical behavior of nitroaromatic compounds can be complex, potentially involving processes like intersystem crossing to triplet states and subsequent photochemical reactions.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
N,N-dimethylaniline
p-nitroaniline

Raman Spectroscopy for Vibrational Modes and Solvent Interactions

Comprehensive Raman spectroscopic studies focused on the vibrational modes and solvent interactions of this compound are not found in the available research.

For the related compound N,N-dimethyl-p-nitroaniline, the symmetric stretching mode of the nitro group (NO₂) has been established as a sensitive indicator of solvent polarity. Its vibrational frequency shows a linear correlation with the absorption band center and shifts to lower wavenumbers in more polar solvents. However, a similar detailed investigation and quantitative correlation for this compound has not been reported, and it cannot be assumed that the same relationship holds for the meta-isomer without specific experimental validation.

X-ray Diffraction Studies of Molecular and Crystal Structure

The molecular and crystal structure of this compound has been determined by X-ray diffraction. The study reveals that the compound crystallizes in the monoclinic space group P2₁/c.

The analysis of the crystal structure shows that the benzene ring is planar. The nitro group is rotated slightly out of the plane of the benzene ring by approximately 4.2 degrees. The nitrogen atom of the dimethylamino group is slightly displaced from the ring plane, and the two methyl carbon atoms are situated on opposite sides of this plane. The bond lengths within the molecule indicate a degree of electronic interaction between the substituent groups and the aromatic ring, though less pronounced than in the para-isomer. The packing of the molecules in the crystal is governed by van der Waals forces.

Table 1: Crystal Structure Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 10.98 Å
b 14.28 Å
c 11.23 Å
β 108.4°
Volume 1667.9 ų
Z 8

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying medium to large molecular systems. researchgate.net DFT calculations are instrumental in predicting various parameters, including molecular orbitals, electrostatic potential, and the response to external electric fields, which are essential for understanding the properties of N,N-Dimethyl-3-nitroaniline.

Molecules with significant intramolecular charge transfer (ICT) characteristics, like this compound, are candidates for non-linear optical (NLO) materials. The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. DFT is a widely used method for calculating this property.

The NLO properties of nitroanilines are a result of the electronic interplay between an electron-donating group (the dimethylamino group, -N(CH₃)₂) and an electron-accepting group (the nitro group, -NO₂), connected by a π-conjugated system (the benzene (B151609) ring). This "push-pull" structure facilitates charge transfer from the donor to the acceptor upon excitation by an electric field, leading to a large change in dipole moment and a high β value.

Computational studies on the parent nitroaniline isomers have established a clear trend in their hyperpolarizability based on the substitution pattern, which dictates the efficiency of the charge transfer: para > ortho > meta. chemrxiv.org This trend is a well-known benchmark for evaluating the performance of various computational methods. chemrxiv.org The para-isomer exhibits the highest β value due to the direct alignment of the donor and acceptor groups, allowing for maximum charge transfer across the conjugated system. In meta-nitroaniline, and by extension this compound, the donor and acceptor groups are not in direct conjugation, which is expected to result in a smaller, though still significant, first hyperpolarizability compared to the para and ortho isomers.

Comparison of First Hyperpolarizability (β) Trend in Nitroaniline Isomers
IsomerRelative PositionExpected Charge Transfer EfficiencyRelative First Hyperpolarizability (β)
para-Nitroaniline1,4-substitutionHighHighest
ortho-Nitroaniline1,2-substitutionMediumIntermediate
meta-Nitroaniline1,3-substitutionLowLowest

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would show a negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating the most electron-rich and nucleophilic region, susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the methyl groups, representing electron-poor areas. The nitrogen atom of the dimethylamino group has a lone pair of electrons, but its electron-donating nature distributes electron density into the ring, making the region around the nitro group the most negative. This analysis is crucial for predicting intermolecular interactions and the sites of chemical reactivity.

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These high-level calculations can accurately predict the geometric and electronic structures of molecules and crystals.

Studies on derivatives of the related compound N,N-dimethyl-4-nitroaniline have shown that the molecular geometry, particularly the planarity of the dimethylamino group with respect to the benzene ring, is critical for its electronic properties. researchgate.net For molecules with substituents in the ortho-position to the dimethylamino group, steric hindrance can cause this group to adopt a more pyramidal configuration and twist out of the ring's plane. researchgate.net In contrast, meta-substituted molecules like this compound are expected to have a more planar dimethylamino group. researchgate.net This planarity is crucial for effective π-conjugation and intramolecular charge transfer. A crystal structure for this compound is documented in the Crystallography Open Database, confirming its solid-state conformation. nih.gov

Molecular Orbital Theory and Charge Transfer Characteristics

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for describing electronic transitions and charge transfer.

In donor-acceptor molecules like this compound, the HOMO is typically localized on the electron-donating part of the molecule (the dimethylamino-substituted ring), while the LUMO is localized on the electron-accepting part (the nitro group). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption properties and reactivity. A smaller gap facilitates the π → π* electronic transition, which corresponds to the intramolecular charge transfer (ICT) from the donor to the acceptor.

Upon photoexcitation, the molecule transitions from the ground state (S₀) to an excited state (S₁). In push-pull systems, this excitation often involves a significant transfer of electron density from the donor to the acceptor, resulting in a much larger dipole moment in the excited state (μₑ) compared to the ground state (μ₉). This change in dipole moment (Δμ = μₑ - μ₉) is a hallmark of an ICT state and is fundamental to the molecule's solvatochromic behavior (change in color with solvent polarity) and its NLO properties. researchgate.netresearchgate.net For related nitroaniline derivatives, the excited state dipole moment has been found to be consistently higher than the ground state moment. researchgate.net

Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₁₀N₂O₂ nih.gov
Molecular Weight166.18 g/mol nih.gov
CAS Number619-31-8 nih.gov
Ground State Dipole Moment (μ)5.27 D stenutz.eu
Melting Point57-61 °C chemsynthesis.com

The efficiency of intramolecular charge transfer is highly dependent on the molecule's conformation. Maximum charge transfer occurs when the π-orbitals of the donor, acceptor, and the aromatic bridge are coplanar, allowing for maximum orbital overlap. stackexchange.com If either the donor (-N(CH₃)₂) or acceptor (-NO₂) group is twisted out of the plane of the benzene ring, this overlap is reduced, hindering the charge transfer process.

This phenomenon can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. acs.org In some push-pull molecules, upon excitation, the molecule may relax into a lower-energy conformation where the donor and acceptor groups are mutually perpendicular. acs.org This twisted state is often highly polar.

Studies on sterically hindered analogues of N,N-dimethyl-4-nitroaniline have demonstrated the dramatic effect of twisting. When methyl groups are added to the benzene ring adjacent to the dimethylamino and nitro groups, they force the groups to twist out of the plane due to steric hindrance. stackexchange.com This twisting prevents effective resonance, leading to a negligible "net shifting of electrons" and a significantly smaller dipole moment compared to the planar analogue. stackexchange.com This illustrates that conformational changes, particularly twisting, can have a large impact on the charge distribution in both the ground and excited states of nitroaniline systems. stackexchange.comrsc.org

Computational Prediction of Molecular Properties

Computational chemistry enables the prediction of a wide range of molecular properties, from structural and electronic characteristics to reactivity descriptors. For this compound, these predictions are particularly valuable for understanding how the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group influences its chemical nature.

The basicity of an amine, quantified by its pKa value, is a fundamental chemical property. Computational methods, particularly those based on Density Functional Theory (DFT), have been employed to predict this property with a high degree of accuracy. A comprehensive study on the molecular basicity of 179 amine molecules, including this compound, demonstrated the utility of a combined Conceptual Density Functional Theory (CDFT) and Information-Theoretic Approach (ITA).

This research utilized the B3LYP/6-311+G(d,p) level of theory to calculate various electronic descriptors for the neutral amine bases. pku.edu.cn The study found strong linear correlations between these descriptors and the experimental pKa values. pku.edu.cn These descriptors, which are all functionals of the electron density, provide a robust basis for predicting basicity. According to the foundational principles of DFT, these descriptors contain sufficient information to determine the ground-state properties of a molecular system, including its acidity and basicity. pku.edu.cnpku.edu.cn

For this compound, the experimental pKa was reported as 2.62. pku.edu.cn A variety of theoretical descriptors were calculated to model this value, providing a quantitative picture of the molecule's electronic structure and its influence on basicity.

Table 1: Computed Molecular Properties of this compound for Basicity Prediction

This interactive table displays various theoretical descriptors calculated for this compound, used to computationally predict its basicity. The data is based on a combined Conceptual Density Functional Theory and Information-Theoretic Approach.

DescriptorSymbolValueUnit
Shannon EntropyS7.210-
Ghosh-Berkowitz-Parr EntropyS_GBP7.433-
Information GainI3.116-
Fisher InformationF45.369-
Relative Rényi Entropy (α=2)R_20.107-
Onicescu Information Energy (n=2)E_252.178-
Onicescu Information Energy (n=3)E_32980.076-
Onicescu Information Energy (n=4)E_4335.268-

Data sourced from Xiao et al., 2019. pku.edu.cn

Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating the complex step-by-step pathways of chemical reactions. For this compound, a key reaction is the reduction of its nitro group to an amino group, a fundamental transformation in the synthesis of many other compounds. While specific computational studies modeling the reactions of this compound are not abundant, extensive theoretical work on the reduction of nitroaromatic compounds, such as nitrobenzene, provides a clear and applicable model for its reactivity. mdpi.comrsc.orgresearchgate.net

Density Functional Theory (DFT) calculations have been used to investigate the catalytic hydrogenation of nitrobenzene to aniline (B41778), a reaction pathway analogous to the reduction of this compound. rsc.orgresearchgate.net These studies model the reaction on catalyst surfaces, such as palladium (Pd) or platinum (Pt), and map out the entire reaction coordinate. rsc.org

The generally accepted mechanism, supported by computational models, involves several key steps:

Adsorption: The reaction begins with the adsorption of the nitroaromatic compound onto the catalyst surface. Quantum chemical studies suggest that the interaction is primarily through the oxygen atoms of the nitro group, which have a high electron-withdrawing ability. mdpi.com This interaction leads to an elongation of the N-O bonds, activating the molecule for reduction. mdpi.com

Stepwise Hydrogenation: The adsorbed nitro group is then hydrogenated in a stepwise fashion. The reaction is believed to proceed through intermediate species. Computational models have identified nitrosobenzene (Ar-NO) and phenylhydroxylamine (Ar-NHOH) as key intermediates along the pathway from the nitro compound (Ar-NO2) to the final amine (Ar-NH2). orientjchem.org

These theoretical investigations into the reduction of nitroaromatics provide a detailed mechanistic framework that is directly relevant to understanding the reactivity of this compound. mdpi.comorientjchem.org The presence of the N,N-dimethylamino group would modulate the electron density of the aromatic ring and potentially influence the adsorption energies and reaction barriers, but the fundamental pathway of nitro group reduction is expected to be analogous.

Advanced Applications and Materials Science Research

Application as an Intermediate in Dye and Pigment Synthesis

N,N-Dimethyl-3-nitroaniline serves as a crucial intermediate in the chemical industry, primarily for the production of various colorants. Its molecular structure is well-suited for the synthesis of vibrant and stable dyes and pigments.

The synthesis of azo dyes traditionally involves a two-step process: diazotization followed by a coupling reaction. nih.gov Aromatic amines are key starting materials for this process. researchgate.net this compound and other derivatives of N,N-dimethyl aniline (B41778) can be utilized in these classic diazo-coupling methods to produce a range of novel azo dyes. researchgate.net The general procedure involves reacting an aromatic amine with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt. This intermediate is then coupled with an electron-rich aromatic compound, like a phenol or an aniline derivative, to form the final azo compound, which is characterized by the nitrogen-nitrogen double bond (-N=N-) that acts as the chromophore. nih.govunb.ca

Azo dyes derived from precursors such as 3-nitroaniline (B104315) have been successfully applied to synthetic fibers. In one study, disperse dyes synthesized from 3-nitroaniline were used for dyeing nylon and polyester fabrics. researchgate.net The process utilized high-temperature and carrier dyeing techniques, resulting in attractive brown shades on the textiles. researchgate.net The performance of these dyes was evaluated based on standard fastness tests. The dyed fabrics exhibited good to excellent fastness to washing, light, hot pressing, and rubbing, indicating strong adhesion and stability of the dye molecules within the polymer matrix of the fibers. researchgate.net

Beyond textiles, this compound is also used as a precursor in the preparation of photosensitive materials. The photosensitizing properties of related nitroaniline compounds have been explored in polymerization reactions, where they can act as photoinitiators that generate free radicals upon exposure to UV light. researchgate.net

Non-Linear Optical (NLO) Materials Research

Organic crystalline materials, particularly those containing nitroaniline derivatives, are prominent candidates for applications in piezoelectric, electro-optical, and non-linear optical (NLO) technologies. nih.govresearchgate.net The NLO properties of these molecules are often attributed to their "push-pull" electronic structure. While much of the specific research into high-performance piezoelectric and NLO hybrid materials has focused on the isomer N,N-dimethyl-4-nitroaniline, the underlying principles are relevant to the broader class of nitroaniline compounds. nih.govresearchgate.net

The design of effective NLO materials often relies on creating molecules with a significant difference in electron density. This is achieved through intramolecular charge-transfer systems, often described as D-π-A, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated system. nih.gov In nitroanilines, the amino or dimethylamino group acts as the electron donor, while the nitro group serves as a strong electron acceptor. nih.govresearchgate.net This asymmetric charge distribution leads to high molecular dipole moments and hyperpolarizability, which are prerequisites for second-order NLO activity. researchgate.net Studies on co-crystals involving 3-nitroaniline have confirmed second-order NLO activity, with a second harmonic generation (SHG) efficiency significantly greater than that of the standard reference material, potassium dihydrogen phosphate (KDP). researchgate.net

Research into hybrid materials has demonstrated the potential of embedding nitroaniline derivatives into polymer matrices to create functional materials with enhanced properties. Notably, studies on N,N-dimethyl-4-nitroaniline have shown that incorporating its nanocrystals into poly-L-lactic acid (PLLA) polymer fibers via electrospinning results in a material with exceptionally high piezoelectric output and solid-state blue fluorescence. nih.govresearchgate.netnih.gov These composite fibers exhibit a significant increase in mechanical strength compared to the pure polymer fibers. nih.govnih.gov The combination of piezoelectric, optical, and mechanical properties makes such hybrid systems promising for applications in energy harvesting and as solid-state emitters. researchgate.netnih.gov

Table 1: Properties of N,N-dimethyl-4-nitroaniline in a Hybrid System

The following table summarizes the reported properties of a hybrid material created by embedding N,N-dimethyl-4-nitroaniline nanocrystals into poly-L-lactic acid (PLLA) microfibers. This data is presented as an example of the potential of nitroaniline derivatives in advanced materials science.

PropertyValueUnitReference
Effective Piezoelectric Voltage Coefficient (g_eff)4.1VmN⁻¹ nih.gov
Applied Stress5.0 x 10³Nm⁻² nih.gov
Increase in Young's Modulus (vs. pure PLLA)67% nih.govnih.gov
Young's Modulus of Composite55MPa nih.govnih.gov
Tensile Strength of Composite2.8MPa nih.govnih.gov
Fluorescence EmissionBlue- nih.gov
Fluorescence Lifetime Decay147ns nih.govnih.gov

Superplastic and Superelastic Charge Transfer Molecular Crystals

Currently, there is a lack of available scientific literature and research data concerning the superplastic and superelastic properties of this compound as a charge transfer molecular crystal. Investigations into the mechanical deformability, such as plasticity and elasticity, in the context of charge transfer interactions have not been reported for this specific isomer.

Polymer Science Applications

Research into the integration and application of this compound within the field of polymer science is not documented in the available scientific literature. The following subsections detail the absence of research in specific areas.

Integration into Polymer Blends

There is no available research data on the integration of this compound into polymer blends. Consequently, information regarding its effects on the mechanical, thermal, or optical properties of such blends is not available.

Electrospinning Techniques with Polymer Microfibers

Scientific studies detailing the use of this compound in electrospinning techniques to create composite polymer microfibers have not been published. Therefore, there is no information on the potential applications or properties of microfibers embedded with this compound.

Environmental Fate and Degradation Research

Degradation Pathways and Mechanisms

The degradation of N,N-Dimethyl-3-nitroaniline in the environment can occur through various abiotic and biotic pathways. The presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group on the aromatic ring influences its reactivity and susceptibility to different degradation mechanisms.

While specific studies on the photo-degradation of this compound are not extensively detailed in the reviewed literature, inferences can be drawn from research on structurally similar compounds, such as N,N-dimethylaniline. The photocatalytic degradation of N,N-dimethylaniline in the presence of TiO2 has been shown to proceed via the formation of a dimethyl anilinium radical cation. A primary photoproduct identified in this process is N-methyl-aniline, indicating that N-demethylation is a key initial step in the degradation cascade. This suggests that a similar mechanism could be involved in the photo-degradation of this compound, likely leading to the formation of N-methyl-3-nitroaniline as an early intermediate. Further reactions would likely involve hydroxylation of the aromatic ring and eventual ring cleavage.

Table 1: Inferred Photo-degradation Intermediates of this compound This table is based on analogies with the photo-degradation of N,N-dimethylaniline.

Intermediate Compound Inferred Formation Pathway
N-methyl-3-nitroanilineN-demethylation
Hydroxylated nitroanilinesHydroxyl radical attack on the aromatic ring
Aliphatic ring-opened productsSubsequent oxidative cleavage of the aromatic ring

The microbial degradation of nitroaromatic compounds is a significant area of research for bioremediation. Studies on analogous compounds provide insight into the potential metabolic pathways for this compound. For instance, the aerobic degradation of N-Methyl-4-nitroaniline by Pseudomonas sp. has been shown to initiate with N-demethylation, yielding 4-nitroaniline and formaldehyde (B43269) researchgate.net. This initial step is followed by monooxygenation to form 4-aminophenol, and subsequent oxidative deamination leads to 1,2,4-benzenetriol, which then enters the central metabolic pathways through ring cleavage researchgate.net.

It is plausible that a similar pathway exists for this compound, starting with successive N-demethylation steps to produce N-methyl-3-nitroaniline and then 3-nitroaniline (B104315). Subsequent microbial action could follow pathways observed for 3-nitroaniline, which can be utilized by some microorganisms as a sole source of carbon, nitrogen, and energy researchgate.net. The initial steps in the catabolism of nitroaromatic compounds often involve the reduction of the nitro group under anaerobic conditions or the removal of the amino group under aerobic conditions researchgate.netnih.gov. The presence of the dimethylamino group in this compound suggests that N-demethylation is a likely primary step in its aerobic biodegradation researchgate.net.

Table 2: Potential Microbial Degradation Pathway of this compound This table is based on analogies with the microbial degradation of N-Methyl-4-nitroaniline and other nitroaromatic compounds.

Step Reaction Key Intermediate(s) Enzyme Class (Inferred)
1N-demethylationN-methyl-3-nitroaniline, FormaldehydeN-demethylase
2N-demethylation3-nitroaniline, FormaldehydeN-demethylase
3MonooxygenationAminophenol derivativeMonooxygenase
4Oxidative DeaminationBenzenetriol derivativeDeaminase
5Ring CleavageAliphatic acidsDioxygenase

Advanced oxidation processes (AOPs), such as Fenton oxidation, are effective in degrading recalcitrant organic pollutants. While specific studies on the Fenton oxidation of this compound were not found, research on related compounds like p-nitroaniline provides a model for its potential degradation pathway. The Fenton process generates highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring and the N-alkyl groups.

For this compound, the oxidative attack would likely lead to a series of reactions including:

N-dealkylation: The stepwise oxidation of the methyl groups, leading to the formation of N-methyl-3-nitroaniline and subsequently 3-nitroaniline.

Hydroxylation: The addition of hydroxyl groups to the aromatic ring, forming various hydroxylated intermediates.

Ring Cleavage: The opening of the aromatic ring, resulting in the formation of smaller, more biodegradable organic acids and eventually mineralization to CO2, H2O, and inorganic nitrogen.

The electrochemical oxidation of N,N-dimethylaniline derivatives has also been studied and shows that N-demethylation is a common pathway, proceeding through an iminium cation intermediate that hydrolyzes to yield a secondary amine and formaldehyde mdpi.com.

Environmental Monitoring and Detection Methodologies

The detection and quantification of this compound in environmental matrices are essential for assessing its distribution and fate. Various analytical techniques are suitable for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being the most common.

For aqueous samples, methods developed for other nitroaniline isomers can be adapted. Solid-phase extraction (SPE) is a common pre-concentration and clean-up step, followed by HPLC with ultraviolet (UV) detection nih.govnih.govthermofisher.com. A developed method for five nitroaniline and dinitroaniline isomers in wastewater utilized an Oasis HLB cartridge for SPE, followed by separation on a C18 column and UV detection at 225 nm nih.gov. Such a method could likely be optimized for the analysis of this compound. The limit of quantification for 3-nitroaniline in a spiked sewage sample was reported to be 2.0 x 10⁻⁹ M nih.gov.

For soil and sediment samples, accelerated solvent extraction (ASE) followed by GC-MS is a robust method for the determination of aniline (B41778) derivatives nih.gov. A study on the analysis of aniline in soil reported a limit of quantification of 0.04 mg kg⁻¹ using this technique nih.gov. GC-MS provides high selectivity and sensitivity, and its use is recommended for the unequivocal identification of analytes in complex matrices epa.gov. The mass spectrum of this compound shows a top peak at m/z 166, corresponding to the molecular ion, which can be used for its quantification nih.gov.

Table 3: Analytical Methods for the Detection of this compound and Related Compounds in Environmental Samples

Analytical Technique Sample Matrix Pre-treatment Detector Reported Performance for Analogue Compounds
HPLCWaterSolid-Phase Extraction (SPE)UVLOQ for 3-nitroaniline: 2.0 x 10⁻⁹ M nih.gov
GC-MSSoilAccelerated Solvent Extraction (ASE)Mass Spectrometry (MS)LOQ for aniline: 0.04 mg kg⁻¹ nih.gov
SPME-HPLCWaterSolid-Phase Microextraction (SPME)UVLOD for TNT: 0.35 ng/mL nih.gov
GC-MS/MSWaterLiquid-Liquid ExtractionTandem Mass Spectrometry (MS/MS)High sensitivity and precision for aniline derivatives d-nb.info

Biological Activity and Mechanisms of Action

Investigations of Biological Activity

Anti-inflammatory Effects and Cytokine Modulation

Current scientific literature does not provide specific evidence or studies investigating the anti-inflammatory effects or cytokine modulation properties of N,N-Dimethyl-3-nitroaniline. While one patent mentions the compound as a chemical intermediate in the synthesis of molecules designed to modulate the GPR17 receptor, which may have anti-inflammatory effects, this does not indicate direct activity by this compound itself. google.com

Interaction with Molecular Targets and Enzymes

Direct interactions with specific molecular targets or enzymes as a primary mode of biological activity have not been extensively documented for this compound. The compound is cited in chemical literature primarily as a reagent or starting material for the synthesis of other molecules that are designed to interact with biological targets, such as the Hepatitis C Virus (HCV) internal ribosome entry site (IRES). nih.govescholarship.org One study noted that soybean lipoxygenase can mediate the demethylation of this compound, but this was in the context of studying N-centered radical production rather than a specific therapeutic mechanism. acs.org

Potential for Nitrification Inhibition

There is no direct scientific evidence from the available search results to suggest that this compound is investigated or used as a nitrification inhibitor. While chemical databases may list it in proximity to the term "nitrification inhibitor," no functional studies demonstrating this specific activity were found. wikado.com

Mechanisms of Action

Interaction with Ammonia-Oxidizing Bacteria

No studies were identified that describe or investigate any direct interaction between this compound and ammonia-oxidizing bacteria.

Role of Nitro Group in Reactivity and Biological Systems

The presence and position of the nitro (-NO₂) group on the aniline (B41778) ring are critical determinants of the biological activity of nitroaromatic compounds. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution of the aromatic ring, thereby affecting the molecule's reactivity and interaction with biological systems. svedbergopen.comnih.govresearchgate.net

The biological activity of many nitroaromatic compounds is contingent upon the metabolic reduction of the nitro group. svedbergopen.com In biological systems, this reduction can proceed through a series of enzymatic reactions, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives. These intermediates are often implicated in the toxic and mutagenic effects of nitroaromatic compounds. The formation of these reactive species can lead to interactions with cellular macromolecules, including DNA, which is a key mechanism of genotoxicity. svedbergopen.com

The reactivity and, consequently, the biological impact of the nitro group are also influenced by its position on the aromatic ring (ortho, meta, or para). This positional isomerism affects the electronic properties of the molecule and its ability to be recognized and metabolized by enzymes.

Comparative Biological Activity with Analogous Compounds

The biological activity of this compound can be better understood through a comparative analysis with its structural analogs, particularly its ortho and para isomers (N,N-Dimethyl-2-nitroaniline and N,N-Dimethyl-4-nitroaniline), as well as its parent compound, N,N-dimethylaniline.

Studies have indicated a structure-activity relationship among nitroaniline derivatives concerning their mutagenicity. Generally, nitroanilines with the nitro group in the meta or para position exhibit greater mutagenic potential compared to their ortho counterparts. For instance, some research has shown that 2-nitroaniline (B44862) (the ortho isomer of nitroaniline) is non-mutagenic in certain bacterial assays. This suggests that the positioning of the nitro group is a crucial factor in determining the genotoxic potential of these compounds.

While specific comprehensive comparative studies on the biological activity of the three N,N-dimethylnitroaniline isomers are not extensively detailed in the available literature, the general principles of nitroaromatic toxicology suggest that this compound, as a meta-nitroaniline derivative, is likely to possess mutagenic properties.

A summary of the expected and observed mutagenicity based on available data for analogous compounds is presented in the table below.

CompoundIsomer PositionExpected/Observed MutagenicitySupporting Evidence/Rationale
N,N-Dimethyl-2-nitroanilineOrthoLikely low or non-mutagenic in some systemsGeneral trend for ortho-nitroanilines to have lower mutagenicity. 2-Nitroaniline reported as non-mutagenic in some bacterial assays.
This compoundMetaLikely mutagenicGeneral trend for meta-nitroanilines to be mutagenic.
N,N-Dimethyl-4-nitroanilineParaLikely mutagenicGeneral trend for para-nitroanilines to be mutagenic.
N,N-Dimethylaniline-Can induce chromosomal damageGenotoxicity studies on the parent compound have shown evidence of chromosomal aberrations. nih.gov

Future Research Directions and Unexplored Areas for N,n Dimethyl 3 Nitroaniline

The continued investigation of N,N-Dimethyl-3-nitroaniline and its derivatives holds significant promise for advancements in materials science, environmental science, and chemical synthesis. The following sections outline key areas where future research efforts could yield substantial scientific and technological breakthroughs.

Q & A

Q. What are the effective synthetic routes for N,N-Dimethyl-3-nitroaniline, and how can reaction yields be optimized?

  • Methodological Answer : this compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, describes the reduction of a nitro derivative using H₂ (1 atm) and Pd/C in methanol over 20 hours. Yield optimization involves controlling catalyst loading (5–10% Pd/C), solvent polarity (methanol for solubility), and reaction temperature (room temperature to 50°C). Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) improves purity .
  • Key Data :
ParameterConditionYield
CatalystPd/C43%
SolventMethanol
Time20 hr

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., dimethylamino and nitro groups). highlights the use of NMR for structural confirmation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₈H₁₀N₂O₂, theoretical 166.0742). emphasizes HRMS accuracy for validating synthetic products .
  • Melting Point (MP) : A sharp MP range (57–61°C, per ) indicates purity. Deviations suggest impurities requiring recrystallization .
  • Purity Assessment : HPLC or UV-vis spectroscopy (e.g., monitoring λₐᵦₛ ~300 nm) quantifies impurities. notes commercial availability at 98% purity .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while dimethylamino (-N(CH₃)₂) is an electron-donating para-director. This conflicting directing effect creates regioselectivity challenges. demonstrates that NAS reactions in nitrosoaniline derivatives require careful control of reaction conditions (e.g., base strength, temperature). For example, using Cs₂CO₃ as a base and Pd catalysts in toluene at reflux (Scheme 2 in ) can enhance reaction efficiency .
  • Experimental Design :
  • Vary substituents (e.g., halogenation at different positions).
  • Compare reaction rates using kinetic studies (UV-vis monitoring).

Q. What is the role of solvent polarity and ionic liquid structure in the photochemical behavior of this compound?

  • Methodological Answer : investigates photoexcitation dynamics in ionic liquids ([Cₙmim][NTf₂]). The study shows that internal conversion rates (excited-state decay) decrease with longer alkyl chains (C2 to C12) due to reduced solvent reorganization energy. For methodological replication:
  • Use transient absorption spectroscopy to monitor bleach recovery (ground-state repopulation).
  • Correlate solvent viscosity/polarity with vibrational cooling rates (hot-band decay analysis).
  • Key finding: DMpNA (this compound) exhibits greater solvent sensitivity than p-nitroaniline, suggesting steric effects from dimethyl groups .

Q. How can computational modeling predict the acid-base behavior of this compound in different environments?

  • Methodological Answer : Experimental pKa values (e.g., 2.62 at 25°C, ) guide computational validation. Use density functional theory (DFT) to calculate proton affinity and solvation effects. Steps:

Optimize geometry using B3LYP/6-31G(d).

Compute Gibbs free energy of deprotonation.

Compare with experimental pKa to validate solvent model (e.g., water vs. DMSO).

  • Data Integration :
PropertyExperimental ValueComputational Value
pKa (25°C)2.62~2.5–3.0 (predicted)
Solvent Reorganization EnergyDerived from MD simulations

Data Contradiction Analysis

Q. Are there discrepancies in reported physical properties of this compound, and how should researchers address them?

  • Methodological Answer : Reported melting points (57–61°C, ) and dissociation constants (pKa 2.62, ) align across sources. However, purity grades (e.g., 97% in vs. 98% in ) may vary by supplier. To resolve discrepancies:
  • Cross-validate using multiple techniques (e.g., NMR for purity, titration for pKa).
  • Source high-purity samples (≥98%) from suppliers like TCI America () or Thermo Scientific ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.